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Compound of Interest

Compound Name: 3-Fluoro-4-methylthiophenol

Cat. No.: B1302153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential reactivity of 3-Fluoro-4-methylthiophenol (CAS No: 64359-35-9). This
document is intended to serve as a valuable resource for researchers and professionals
engaged in organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

3-Fluoro-4-methylthiophenol, also known as 3-Fluoro-4-methylbenzenethiol, is an
organosulfur compound with a distinct substitution pattern on the benzene ring. The presence
of a fluorine atom, a methyl group, and a thiol functional group imparts specific chemical
characteristics that are of interest in various chemical and pharmaceutical applications.

Physicochemical Data

A summary of the key physicochemical properties of 3-Fluoro-4-methylthiophenol is
presented in the table below. These values have been aggregated from various chemical data
sources.
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Property Value Source

CAS Number 64359-35-9 ECHEMI[1]
Molecular Formula C/H7FS ECHEMI[1]
Molecular Weight 142.194 g/mol ECHEMI[1]
Exact Mass 142.02525 g/mol ECHEMI[1]
Density 1.16 glcm3 ECHEMI[1]
Boiling Point 195 °C ECHEMI[1]
Flash Point 70.6 °C ECHEMI[1]
LogP 2.42280 ECHEMI[1]
Polar Surface Area (PSA) 38.8 A2 ECHEMI[1]

Synthesis and Experimental Protocols

The primary synthetic route to 3-Fluoro-4-methylthiophenol involves a multi-step process
starting from a substituted aniline.

Synthesis from 3-Fluoro-4-methylaniline

The synthesis of 3-Fluoro-4-methylthiophenol can be achieved from the precursor 3-Fluoro-
4-methylaniline. This transformation is a standard procedure in aromatic chemistry, typically
involving diazotization of the aniline followed by introduction of the thiol group. A literature
reference for this synthesis is found in the Collection of Czechoslovak Chemical
Communications, 1977, Vol. 42, Issue 5, pp. 1705-1722.[2][3][4][5][6]

While the full experimental details from the referenced publication are not publicly available, a
general experimental workflow for such a transformation is outlined below. This protocol is
based on well-established methods for the synthesis of aryl thiols from anilines.

Experimental Workflow: Diazotization and Thiolation
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Step 1: Diazotization
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A generalized workflow for the synthesis of 3-Fluoro-4-methylthiophenol.
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Caution: The synthesis involves potentially hazardous reagents and intermediates. All
experimental work should be conducted in a well-ventilated fume hood with appropriate

personal protective equipment.

Spectroscopic Data

At the time of this report, publicly accessible experimental spectroscopic data (NMR, IR, MS)
for 3-Fluoro-4-methylthiophenol is limited. Predicted mass spectrometry data is available,
suggesting the following adducts and their collision cross-sections.[7]

Adduct m/z Predicted CCS (A2
[M+H]* 143.03253 121.2

M+Na]* 165.01447 131.6

[

[M-H]~ 141.01797 124.8

Reactivity and Potential Applications

The reactivity of 3-Fluoro-4-methylthiophenol is dictated by the interplay of its three
functional groups on the aromatic ring. This uniqgue combination makes it a potentially valuable
building block in medicinal chemistry and materials science.

Expected Reactivity Profile

The following diagram illustrates the expected chemical reactivity based on the functional
groups present in 3-Fluoro-4-methylthiophenol.

Logical relationships of the potential reactivity of 3-Fluoro-4-methylthiophenol.

Potential Applications in Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the
unique properties that the fluorine atom can impart to a molecule. These include increased
metabolic stability, enhanced binding affinity, and altered lipophilicity. The presence of the thiol
group provides a handle for conjugation to other molecules, including peptides and proteins, or
for interaction with biological targets.
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The structural motifs present in 3-Fluoro-4-methylthiophenol suggest its potential as a
scaffold or intermediate in the synthesis of novel therapeutic agents, particularly in areas where
modulation of protein function through covalent or non-covalent interactions with cysteine
residues is a target.

Disclaimer: This document is intended for informational purposes only and should not be used
as a substitute for professional chemical expertise and a thorough safety assessment before
any experimental work is undertaken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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